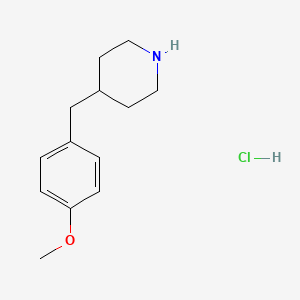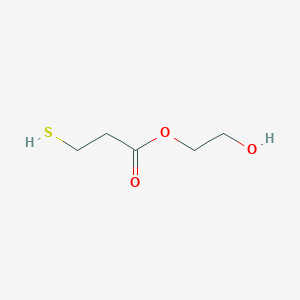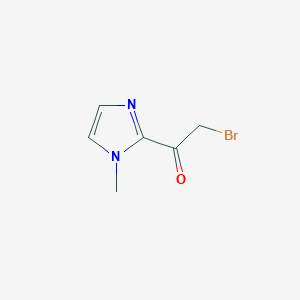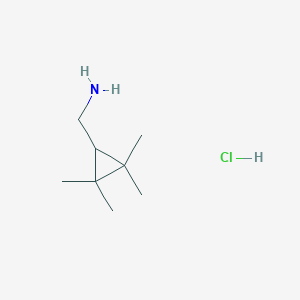
2-(Methylcarbamoyl)phenylboronic Acid
Descripción general
Descripción
2-(Methylcarbamoyl)phenylboronic Acid is a chemical compound with the molecular formula C8H10BNO3 . It has a molecular weight of 178.98 . It is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids like 2-(Methylcarbamoyl)phenylboronic Acid often involves the use of phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is also reported .Molecular Structure Analysis
The molecular structure of 2-(Methylcarbamoyl)phenylboronic Acid consists of a boron atom bonded to an oxygen atom and a phenyl ring . The boron atom is also bonded to a methylcarbamoyl group .Chemical Reactions Analysis
Boronic acids, including 2-(Methylcarbamoyl)phenylboronic Acid, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .Aplicaciones Científicas De Investigación
Enrichment of cis-diol Containing Molecules
Phenylboronic acid (PBA) derivatives, including 2-(Methylcarbamoyl)phenylboronic Acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical applications . For instance, PBA-functionalized polymers have been used for the enrichment of cis-diol containing molecules . These polymers display ultrahigh selectivity to the cis-diol containing molecules .
Sensing and Imaging
The pH-controllable capture/release feature of PBA gives great feasibility to develop pH-responsive materials, which are widely applied in sensing and imaging . For example, fluorescent BAM nanoparticles can be produced for sensing and imaging .
Diagnostic Applications
The unique chemistry of PBA derivatives has also been utilized in diagnostic applications . The interaction with sialic acid, a new class of molecular targets, has been a focus of recent research efforts .
Drug Delivery
PBA-based strategies have been developed for drug delivery applications . The pH-responsive nature of PBA derivatives allows for the controlled release of drugs, making them useful in the development of drug delivery systems .
Separation Techniques
The ability of PBA derivatives to selectively bind to cis-diol containing molecules has been exploited in separation techniques . For example, BAMs have been used for the selective enrichment of nucleosides or catechols in real samples to improve the target molecules’ detection sensitivity and accuracy .
Catalysis
PBA derivatives have been used as reagents in various catalytic reactions . For instance, they have been used in Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .
Mecanismo De Acción
Target of Action
2-(Methylcarbamoyl)phenylboronic Acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the palladium (II) complexes involved in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents, such as 2-(Methylcarbamoyl)phenylboronic Acid, are transferred from boron to palladium . This is a key step in the SM coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a variety of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the action of 2-(Methylcarbamoyl)phenylboronic Acid is the formation of carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-(Methylcarbamoyl)phenylboronic Acid is influenced by several environmental factors. The compound is generally environmentally benign , and its action is facilitated by mild and functional group tolerant reaction conditions . .
Safety and Hazards
Direcciones Futuras
Boronic acids, including 2-(Methylcarbamoyl)phenylboronic Acid, are increasingly being used in diverse areas of research . They are particularly valuable in organic synthesis and are being explored for various applications, from biological labeling and protein manipulation to the development of therapeutics .
Propiedades
IUPAC Name |
[2-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-10-8(11)6-4-2-3-5-7(6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWDCOSDMJAMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591171 | |
| Record name | [2-(Methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylcarbamoyl)phenylboronic Acid | |
CAS RN |
874459-85-5 | |
| Record name | B-[2-[(Methylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1602462.png)


![N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine](/img/structure/B1602466.png)



![1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B1602472.png)
![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)
